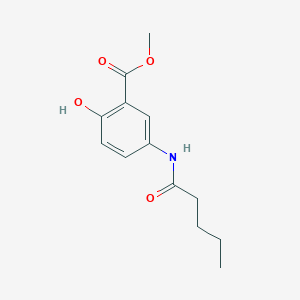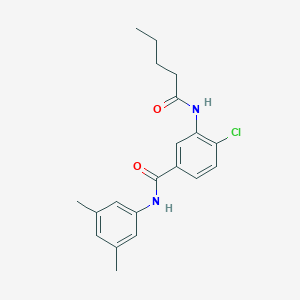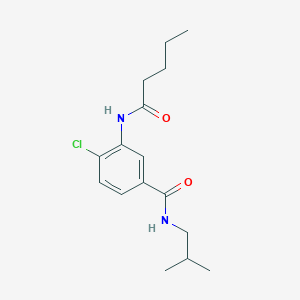![molecular formula C19H21ClN2O3 B308992 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308992.png)
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and gene silencing. Inhibition of HDACs can lead to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. CI-994 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Wirkmechanismus
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide inhibits HDAC enzymes by binding to the active site and preventing the removal of acetyl groups from histones. This leads to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to inhibit multiple classes of HDAC enzymes, including class I, II, and IV.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to have other biochemical and physiological effects. It has been shown to induce cellular differentiation and inhibit angiogenesis, which is the formation of new blood vessels that can supply tumors with nutrients. It has also been shown to have anti-inflammatory effects and to modulate immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide in lab experiments is its broad-spectrum inhibition of HDAC enzymes. This allows for the study of multiple HDAC targets and the effects of HDAC inhibition on gene expression. However, one limitation is that HDAC inhibitors can have off-target effects, which can complicate the interpretation of results. Additionally, the optimal concentration of 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide for a given experiment may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide and HDAC inhibitors. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC isoforms. This could lead to improved therapeutic efficacy and reduced off-target effects. Another area of interest is the combination of HDAC inhibitors with other anticancer agents, such as immunotherapies or targeted therapies. Finally, there is interest in exploring the potential therapeutic applications of HDAC inhibitors in neurodegenerative diseases and other conditions beyond cancer.
Synthesemethoden
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide can be synthesized using a multistep process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 3-methoxybenzoyl chloride to form the benzamide intermediate. The final step involves coupling the benzamide intermediate with isobutyl isocyanate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy.
Eigenschaften
Produktname |
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
Molekularformel |
C19H21ClN2O3 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(2)11-21-18(23)14-7-8-16(20)17(10-14)22-19(24)13-5-4-6-15(9-13)25-3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
XWKWUTSIUHZWFT-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)



![N-(2-ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308931.png)
![4-chloro-N-isopentyl-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308932.png)